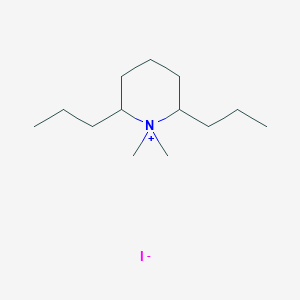
1,1-dimethyl-2,6-dipropylpiperidinium iodide
Overview
Description
1,1-dimethyl-2,6-dipropylpiperidinium iodide is a quaternary ammonium compound with the molecular formula C13H28IN. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dimethyl-2,6-dipropylpiperidinium iodide can be synthesized through a multi-step process involving the alkylation of piperidine. The general synthetic route involves:
Alkylation of Piperidine: Piperidine is first alkylated with propyl halides under basic conditions to introduce the propyl groups at the 2 and 6 positions.
Quaternization: The resulting 2,6-dipropylpiperidine is then quaternized with methyl iodide to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include ethanol and acetone, and the reactions are often carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-2,6-dipropylpiperidinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halides.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-dimethyl-2,6-dipropylpiperidinium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or pathways.
Industry: It is used in the production of various chemical intermediates and as a stabilizing agent in certain formulations.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2,6-dipropylpiperidinium iodide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethylpiperidinium iodide
- 1,1-dimethyl-4-phenylpiperidinium iodide
- 1,1-dimethyl-2,6-diethylpiperidinium iodide
Uniqueness
1,1-dimethyl-2,6-dipropylpiperidinium iodide is unique due to its specific alkylation pattern, which imparts distinct physicochemical properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1-dimethyl-2,6-dipropylpiperidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N.HI/c1-5-8-12-10-7-11-13(9-6-2)14(12,3)4;/h12-13H,5-11H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAVKKTXDCCHQE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC([N+]1(C)C)CCC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















